molecular formula C18H17N5O2S B2978793 N-(3-acetylphenyl)-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 900006-88-4

N-(3-acetylphenyl)-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2978793
CAS No.: 900006-88-4
M. Wt: 367.43
InChI Key: BQHSKQNTPKUDDS-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS 900006-88-4) is a triazole-based acetamide derivative with significant potential in pharmaceutical research. This compound features a 4-amino-5-phenyl-substituted 1,2,4-triazole core linked via a sulfanyl bridge to an acetamide moiety, distinguished by a 3-acetylphenyl group on the acetamide nitrogen . With a molecular formula of C₁₈H₁₇N₅O₂S and a molecular weight of 367.4 g/mol, it belongs to a class of 1,2,4-triazole derivatives known for a broad spectrum of biological activities, primarily due to the presence of the N–C–S group, which is often associated with interference in essential bacterial enzyme systems and synthesis of nucleic acids and proteins . Research indicates this compound demonstrates promising antibacterial efficacy against both Gram-positive and Gram-negative bacterial strains. In comparative studies of similar triazole derivatives, these compounds have shown minimum inhibitory concentrations (MICs) as low as 5 µg/mL against pathogens like Staphylococcus aureus and 10 µg/mL against Escherichia coli . Furthermore, preliminary anticancer research on structurally related triazole derivatives has revealed potential to induce apoptosis in cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), with studies reporting significant decreases in cell viability at concentrations ranging from 10 to 50 µM . The 1,2,4-triazole scaffold is also under investigation for antitubercular, antifungal, and hypoglycemic properties, highlighting its value as a versatile scaffold in medicinal chemistry . This product is provided exclusively for research applications in vitro, which are studies conducted outside of living organisms. It is not classified as a drug or pharmaceutical and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. It is strictly prohibited for introduction into humans or animals in any form .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-12(24)14-8-5-9-15(10-14)20-16(25)11-26-18-22-21-17(23(18)19)13-6-3-2-4-7-13/h2-10H,11,19H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHSKQNTPKUDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, with CAS number 900006-88-4, is a compound that belongs to the triazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available literature, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₇N₅O₂S
  • Molecular Weight : 367.4 g/mol

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antibacterial activity . The specific compound has been evaluated against various bacterial strains:

  • Antibacterial Efficacy :
    • This compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
    • In a study comparing various triazole derivatives, compounds similar to this one showed minimum inhibitory concentrations (MICs) as low as 5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa15

The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of essential bacterial enzymes. The triazole ring is known to interfere with the synthesis of nucleic acids and proteins in bacteria .

Anticancer Activity

Recent studies have also explored the anticancer potential of triazole derivatives. While specific data on this compound is limited, related compounds have shown promising results:

  • Cell Viability Assays :
    • Compounds with similar structures have been reported to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). These compounds demonstrated significant decreases in cell viability at concentrations ranging from 10 to 50 µM .

Study on Antimicrobial Activity

A comparative study involving various triazole derivatives assessed their efficacy against Mycobacterium smegmatis and Mycobacterium tuberculosis. The results indicated that modifications at the phenyl ring significantly influenced activity levels. The compound's structural features contributed to its enhanced antibacterial properties compared to standard treatments like isoniazid .

Study on Anticancer Effects

In vitro studies on related triazole compounds revealed that they could inhibit carbonic anhydrase IX (CA IX), a key enzyme in tumor growth and metastasis. This inhibition was associated with reduced proliferation rates in cancer cell lines .

Comparison with Similar Compounds

Triazole Ring Modifications

  • 4-Amino-5-aryl Substitution: Target Compound: 5-Phenyl and 4-amino groups . VUAA-1 (): 5-Pyridin-3-yl and 4-ethyl groups. This modification enhances Orco channel agonist activity, suggesting that heteroaromatic substituents (e.g., pyridine) may improve receptor binding . Anti-exudative Analogs (): 5-Furan-2-yl substitution. The furan ring contributes to anti-inflammatory activity (57% inhibition at 10 mg/kg vs. diclofenac’s 63% at 8 mg/kg) . MGH-CP25 (): Adamantyl-phenyl substitution. The bulky adamantyl group may enhance metabolic stability or target selectivity .

Acetamide Nitrogen Substituents

  • Target Compound : 3-Acetylphenyl (electron-withdrawing acetyl group).
  • VUAA-1 () : 4-Ethylphenyl (hydrophobic alkyl group), favoring lipid membrane interaction .
  • OLC-12 () : 4-Isopropylphenyl, which increases steric bulk and lipophilicity compared to ethyl .

Sulfanyl Bridge Variations

  • Most analogs retain the sulfanyl linker, but MGH-CP25 () replaces it with a sulfonyl group (-SO₂-), which may alter electronic properties and hydrogen-bonding capacity .

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